molecular formula C19H24BrNO4 B12935795 tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12935795
M. Wt: 410.3 g/mol
InChI Key: KSHQOYFDAWWUFB-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine] with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • 4-tert-Butyl-2,6-dimethylacetophenone
  • 4-tert-Butylanisole

Uniqueness

tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24BrNO4

Molecular Weight

410.3 g/mol

IUPAC Name

tert-butyl 5-bromo-7-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24BrNO4/c1-18(2,3)25-17(23)21-7-5-19(6-8-21)11-14-13(16(19)22)9-12(20)10-15(14)24-4/h9-10H,5-8,11H2,1-4H3

InChI Key

KSHQOYFDAWWUFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3OC)Br

Origin of Product

United States

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